3-(1-Methyl-1-phenylethyl)thiophene
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Overview
Description
3-(1-Methyl-1-phenylethyl)thiophene is an organic compound with the molecular formula C₁₃H₁₄S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a 1-methyl-1-phenylethyl group attached to the third position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(1-Methyl-1-phenylethyl)thiophene, can be achieved through several methods. Common synthetic routes include:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) to form thiophene rings.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to the formation of aminothiophene derivatives.
Hinsberg Synthesis: This method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and cost-effective methods. The Paal-Knorr synthesis and Gewald reaction are commonly employed due to their efficiency and high yields. These methods are adapted to industrial scales with optimized reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1-phenylethyl)thiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common in thiophene chemistry.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Br₂, HNO₃, H₂SO₄
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophenes
Substitution: Halogenated, nitrated, and sulfonated thiophenes
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1-phenylethyl)thiophene depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with biological targets such as enzymes and receptors. The sulfur atom in the thiophene ring can form interactions with metal ions and other biomolecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing one sulfur atom.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2nd and 5th positions.
3-Methylthiophene: A thiophene derivative with a methyl group at the 3rd position.
Uniqueness
3-(1-Methyl-1-phenylethyl)thiophene is unique due to the presence of the 1-methyl-1-phenylethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
54889-45-1 |
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Molecular Formula |
C13H14S |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
3-(2-phenylpropan-2-yl)thiophene |
InChI |
InChI=1S/C13H14S/c1-13(2,12-8-9-14-10-12)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
VDXKZQUERULALC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CSC=C2 |
Origin of Product |
United States |
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